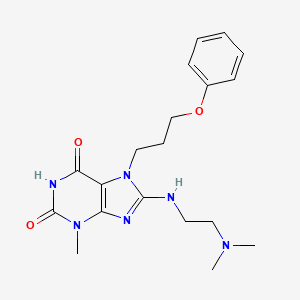

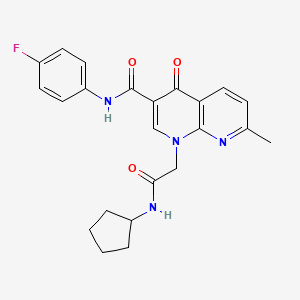

![molecular formula C10H5F3N4 B2890414 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 320421-82-7](/img/structure/B2890414.png)

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are prevalent in both natural and synthetic molecules and find use as drugs, insecticides, and synthetic materials .

Synthesis Analysis

The synthesis of 5-Trifluoromethyl 1,2,4-Triazoles can be achieved via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . This process utilizes 2,2,2-trifluoroacetaldehyde O - (aryl)oxime as the precursor of trifluoroacetonitrile .Aplicaciones Científicas De Investigación

Fluorescence Studies

The compound has been utilized in the design and synthesis of novel fluorophores. These fluorophores exhibit moderate to high quantum yields in solution, making them valuable for fluorescence-based applications . The photophysical properties of these compounds have been extensively studied, revealing their potential in fluorescence microscopy and cellular imaging.

Medicinal Chemistry

Triazoloquinazoline derivatives, including the 5-(Trifluoromethyl) variant, are central to the development of various therapeutic agents. They have been found to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties . This makes them a significant focus in drug discovery and design.

Anticancer Research

Specific derivatives of triazoloquinazoline have been synthesized and tested for their anticancer activity against human cancer cell lines. Some of these derivatives have shown cytotoxic activities comparable to established anticancer drugs like doxorubicin, highlighting their potential as novel anticancer agents .

DNA Intercalation

These compounds have been designed to act as DNA intercalators. Intercalation into DNA is a mechanism by which certain molecules can inhibit the replication of DNA and thus have applications in cancer therapy. The rationale behind the molecular design of new DNA-intercalators includes the use of triazoloquinazoline derivatives .

Photophysical Property Enhancement

The structural modification of triazoloquinazoline derivatives has been shown to improve fluorescence quantum yield in solution. This enhancement of photophysical properties is crucial for developing better fluorescent probes for various scientific applications .

Synthesis and Catalysis

Triazoloquinazoline derivatives have been used to catalyze various chemical reactions, including the allylation and benzylation of carbonyl compounds. These catalytic properties expand the utility of these compounds in synthetic organic chemistry .

Mecanismo De Acción

Target of Action

The primary target of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .

Mode of Action

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, thereby disrupting its function . The compound’s mode of action is believed to be similar to that of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain .

Biochemical Pathways

By inhibiting PCAF, the compound could potentially disrupt the acetylation of histones, a process that is crucial for the regulation of gene expression .

Pharmacokinetics

It is known that the introduction of a trifluoromethyl group into therapeutic compounds can enhance lipophilicity, metabolic stability, conformational preference, and bioavailability .

Result of Action

The molecular and cellular effects of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline’s action are largely dependent on its inhibition of PCAF. This could potentially lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis . In terms of therapeutic effects, the compound has shown potential anticancer activity .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIQNFOOOCYURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

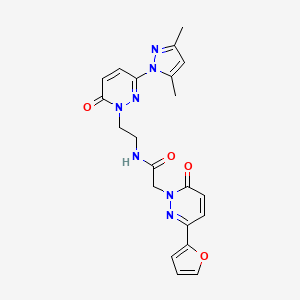

![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)

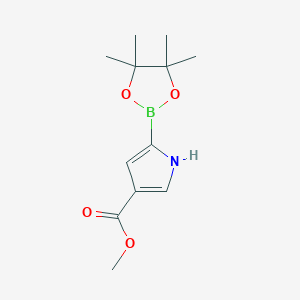

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)

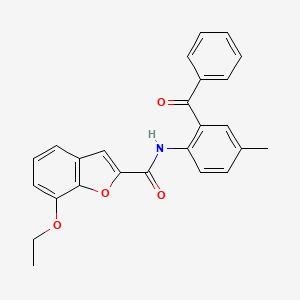

![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2890341.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2890343.png)

![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

![2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2890350.png)

![6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890352.png)